molecular formula C16H19N5OS B13365705 6-(4-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13365705
M. Wt: 329.4 g/mol
InChI Key: NQOXOIXDGAQGAY-UHFFFAOYSA-N
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Description

The compound 6-(4-methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic system comprising a triazole ring annulated with a thiadiazole moiety. The 4-methoxyphenyl group at position 6 and the 1-methyl-4-piperidinyl substituent at position 3 distinguish it structurally (Figure 1).

Properties

Molecular Formula

C16H19N5OS

Molecular Weight

329.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5OS/c1-20-9-7-11(8-10-20)14-17-18-16-21(14)19-15(23-16)12-3-5-13(22-2)6-4-12/h3-6,11H,7-10H2,1-2H3

InChI Key

NQOXOIXDGAQGAY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of 6-(4-methoxyphenyl)-3-(1-methyl-4-piperidinyl)triazolo[3,4-b]thiadiazole generally involves the following steps:

Chemical Reactions Involved

Reaction Type Reagents Conditions Product
Cyclization Carbon Disulfide, Hydrazine Derivative Base (e.g., KOH), Heat Thiadiazole Ring
Alkylation/Substitution Piperidine Derivative, Alkylating Agent Base (e.g., NaOH), Solvent (e.g., DMF) Piperidine Attached Product

Research Findings and Challenges

  • Biological Activities : Compounds with triazole and thiadiazole scaffolds have shown promising biological activities, including antimicrobial and anticancer properties.
  • Synthetic Challenges : The synthesis of these compounds can be complex due to the need for precise control over reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Aryl halides, alkyl halides, and other electrophiles or nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

Medicine

In medicine, the compound is being investigated for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Adamantyl-Substituted Analogues

Compounds such as 6-(1-adamantyl)-3-(substituted phenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (e.g., 5a–5f in ) feature bulky adamantyl groups at position 4. These derivatives are synthesized via cyclization of 4-amino-5-(adamantyl)-4H-1,2,4-triazole-3-thiol with substituted benzaldehydes. The adamantyl group enhances lipophilicity, which may improve blood-brain barrier penetration compared to the methoxyphenyl group in the target compound .

Indole- and Nitrophenyl-Substituted Analogues
  • 3-[6-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-1H-indole (5b) (): This analogue replaces the piperidinyl group with an indole ring. It exhibits a melting point of 192–194°C and 73% yield, suggesting higher crystallinity than the target compound. Its Bcl-2-targeted anticancer activity highlights the role of aromatic substituents in apoptosis induction .
  • Nitro-Substituted Derivatives (7c–7e, 8a–8b) (): Compounds like 7c (m.p. 176°C) incorporate electron-withdrawing nitro groups, which may reduce bioavailability compared to the electron-donating methoxy group. However, their spirocyclic derivatives (e.g., 8a ) demonstrate improved tumor necrosis factor-alpha (TNF-α) inhibition .
Pyrazole- and Fluoro-Substituted Analogues
  • CPNT and FPNT (): These derivatives feature chlorophenyl/fluorophenyl and naphthoxy groups, showing significant anticancer activity in Ehrlich ascitic carcinoma models. CPNT (50 mg/kg) increased mean survival time by 40% with minimal hepatic toxicity, suggesting that halogen substituents enhance cytotoxicity .
  • Microwave-Synthesized Fluoro-Methoxy Derivatives (): Compounds like 3b and 3g (microwave yield: 75–80%) demonstrate rapid synthesis and potent antibacterial activity (MIC: 3.13–6.25 mg/L), underscoring the advantage of methoxy groups in antimicrobial applications .

Physicochemical and Pharmacological Properties

Melting Points and Solubility
Compound Substituents (Position 3/6) Melting Point (°C) Key Activity
Target Compound 1-methyl-4-piperidinyl/4-methoxyphenyl Not Reported Anticancer (Theoretical)
5b () Indole/4-methoxyphenyl 192–194 Bcl-2 inhibition
7c () 2,4-Dimethylphenyl/4-nitrophenyl 176 TNF-α inhibition
CPNT () Chlorophenyl/naphthoxy 174 Anticancer (in vivo)

The higher melting point of 5b (192–194°C) compared to nitro-substituted 7c (176°C) suggests stronger intermolecular forces due to hydrogen bonding from the indole group. The target compound’s piperidinyl group may reduce crystallinity, enhancing solubility .

Biological Activity

The compound 6-(4-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N6_{6}OS
  • Molecular Weight : 318.41 g/mol
  • CAS Number : Not specified in available literature.

The structure features a triazole ring fused with a thiadiazole moiety, which is known to impart significant biological properties.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with triazole-thiadiazole compounds, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Several derivatives exhibit cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties through modulation of inflammatory pathways.

Antimicrobial Activity

Research indicates that derivatives of triazole-thiadiazole compounds possess notable antimicrobial properties. For instance, a study demonstrated that certain triazole derivatives showed activity against Mycobacterium tuberculosis with IC50_{50} values ranging from 1.35 to 2.18 μM . The specific compound has yet to be tested extensively for its antibacterial efficacy but falls within a promising category based on structural similarities to other active compounds.

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively documented. A review highlighted that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation . For example:

CompoundCancer Cell LineIC50_{50} (μM)Mechanism
6aA5492.97Apoptosis induction
6eHCT1163.73Cell cycle arrest

These findings suggest that the compound may also possess similar anticancer properties due to its structural characteristics.

Case Studies and Research Findings

  • Antitubercular Activity : A recent synthesis study reported several triazole derivatives with significant antitubercular activity against Mycobacterium tuberculosis . The lead compounds exhibited low cytotoxicity against human embryonic kidney cells (HEK-293), indicating a favorable safety profile.
  • Cytotoxicity Studies : In vitro assays have shown that certain derivatives lead to cell cycle arrest and apoptosis in various cancer cell lines . The most potent derivatives had IC50_{50} values comparable to established chemotherapeutic agents.
  • Mechanistic Insights : Molecular docking studies have suggested that these compounds interact favorably with key proteins involved in apoptosis and inflammatory responses, highlighting their potential as therapeutic agents .

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYield Optimization
CyclizationHCl/EtOH, reflux (12–24 hrs)Adjust stoichiometry of thiocarbonyl reagent
SubstitutionPOCl₃, 80–100°C, inert atmosphereUse catalytic DMAP for enhanced regioselectivity

Basic Question: How is the compound structurally characterized in academic research?

Methodological Answer:
Researchers use complementary analytical techniques:

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl) and piperidinyl methyl groups (δ 1.2–2.1 ppm) .
  • IR Spectroscopy : Confirm triazole (1520–1560 cm⁻¹) and thiadiazole (1240–1280 cm⁻¹) ring vibrations .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between triazole and thiadiazole rings) .

Q. Comparative Bioactivity Table :

Substituent Position (Methoxy)IC₅₀ (µM) Tubulin InhibitionLogP
4- (Target Compound)0.45 ± 0.022.8
3- (Analog from )1.2 ± 0.12.5
2- (Analog from )2.8 ± 0.32.1

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound class?

Methodological Answer:
Discrepancies often arise from assay variability or impurities. Strategies include:

Purity Validation : Use HPLC (≥98% purity, C18 column, MeOH/H₂O gradient) to exclude byproducts .

Standardized Assays : Compare cytotoxicity (e.g., MTT assay) across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .

Molecular Docking : Validate activity via in silico modeling (e.g., AutoDock Vina) against consensus targets like β-tubulin (PDB: 1SA0) .

Advanced Question: What methodologies are used to study the compound’s mechanism of action in anticancer research?

Methodological Answer:

Tubulin Polymerization Assay : Monitor fluorescence changes (ex/em 355/460 nm) in purified bovine tubulin to quantify inhibition kinetics .

Apoptosis Analysis : Flow cytometry (Annexin V/PI staining) to detect early/late apoptosis in treated cells .

ROS Measurement : Use DCFH-DA fluorescence to assess reactive oxygen species (ROS) generation linked to cytotoxicity .

Q. Key Experimental Design :

AssayPositive ControlNegative Control
Tubulin PolymerizationPaclitaxel (10 nM)DMSO vehicle
ApoptosisStaurosporine (1 µM)Untreated cells

Advanced Question: How can synthetic yields be optimized for large-scale production in academic settings?

Methodological Answer:
Critical parameters include:

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate cyclization .
  • Solvent Selection : Replace toluene with DMF in substitution steps to improve solubility .
  • Continuous Flow Reactors : Enhance reproducibility for multi-step syntheses .

Q. Yield Comparison Table :

MethodYield (Traditional)Yield (Optimized)
Cyclization (HCl/EtOH)55%78% (with TBAB)
Substitution (POCl₃)40%65% (DMF solvent)

Basic Question: What physicochemical properties are critical for drug-likeness assessment?

Methodological Answer:
Key parameters include:

  • LogP : Calculated (e.g., ChemDraw) or measured (shake-flask method) to predict membrane permeability .
  • Aqueous Solubility : Determine via HPLC-UV (λ = 254 nm) in PBS (pH 7.4) .
  • Thermal Stability : TGA/DSC to assess decomposition temperature (>200°C for storage stability) .

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